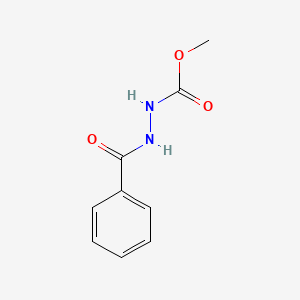![molecular formula C21H25NO2 B4916711 (E)-3-[4-(5-heptylpyridin-2-yl)phenyl]prop-2-enoic acid](/img/structure/B4916711.png)
(E)-3-[4-(5-heptylpyridin-2-yl)phenyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-[4-(5-heptylpyridin-2-yl)phenyl]prop-2-enoic acid is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with a heptyl group and a phenyl ring connected via a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-(5-heptylpyridin-2-yl)phenyl]prop-2-enoic acid typically involves a multi-step process. One common method starts with the preparation of the pyridine ring substituted with a heptyl group. This can be achieved through a Friedel-Crafts alkylation reaction, where pyridine is reacted with heptyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Next, the phenyl ring is introduced through a Suzuki coupling reaction. This involves the reaction of a boronic acid derivative of the phenyl ring with the heptylpyridine derivative in the presence of a palladium catalyst and a base such as potassium carbonate.
Finally, the propenoic acid moiety is introduced through a Heck reaction, where the phenylpyridine derivative is reacted with acrylic acid in the presence of a palladium catalyst and a base. The reaction conditions typically involve heating the mixture to around 100°C under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[4-(5-heptylpyridin-2-yl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond in the propenoic acid moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with a palladium catalyst at elevated pressures and temperatures.
Substitution: Sodium hydride in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated carboxylic acids.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
(E)-3-[4-(5-heptylpyridin-2-yl)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (E)-3-[4-(5-heptylpyridin-2-yl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. In medicinal applications, the compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
(E)-3-[4-(5-hexylpyridin-2-yl)phenyl]prop-2-enoic acid: Similar structure but with a hexyl group instead of a heptyl group.
(E)-3-[4-(5-octylpyridin-2-yl)phenyl]prop-2-enoic acid: Similar structure but with an octyl group instead of a heptyl group.
Uniqueness
(E)-3-[4-(5-heptylpyridin-2-yl)phenyl]prop-2-enoic acid is unique due to the specific length of the heptyl chain, which can influence its physical and chemical properties, such as solubility and binding affinity. This uniqueness makes it a valuable compound for specific applications where these properties are critical.
Properties
IUPAC Name |
(E)-3-[4-(5-heptylpyridin-2-yl)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-2-3-4-5-6-7-18-10-14-20(22-16-18)19-12-8-17(9-13-19)11-15-21(23)24/h8-16H,2-7H2,1H3,(H,23,24)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGMWBXZWGDJQA-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Methyl-2-phenylacetylamino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide](/img/structure/B4916628.png)
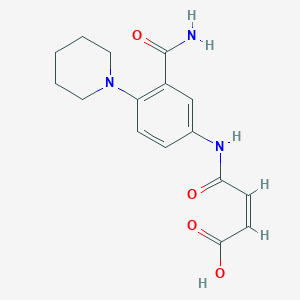
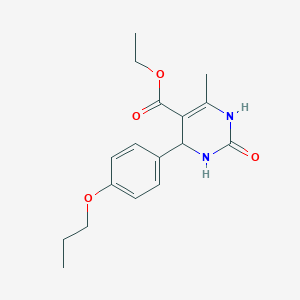
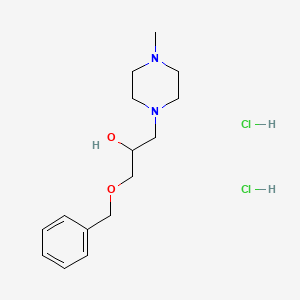
![5-[(3-acetylphenoxy)methyl]-N-methyl-N-(4-pyrimidinylmethyl)-3-isoxazolecarboxamide](/img/structure/B4916660.png)
![N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine](/img/structure/B4916666.png)
![N-butyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4916667.png)
![methyl 3-[(4-acetylphenyl)amino]-3-oxopropanoate](/img/structure/B4916681.png)
![4-{[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]amino}benzoic acid](/img/structure/B4916690.png)
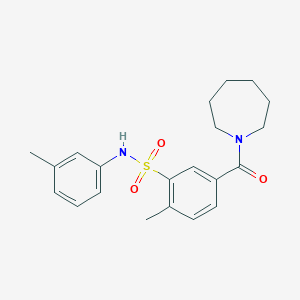

![2-[(3-bromobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4916724.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-methoxyethanamine;oxalic acid](/img/structure/B4916734.png)
